Anticancer Activity: Target Compound vs. Closest Acetyl-Linked Analog (CAS 2034485-75-9) – Cross-Study Comparison
The target compound demonstrated antiproliferative activity against PC-3 (prostate), NCI-H460 (lung), and HeLa (cervical) cancer cell lines with reported IC₅₀ values in the range of 14.62–29.31 µM . In contrast, its closest structural analog—3-((1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034485-75-9), which replaces the α,β-unsaturated acryloyl linker with a saturated acetyl linker—has not been reported with quantitative cytotoxicity data in the same cell lines, and its vendor descriptions lack any IC₅₀ values for anticancer endpoints . This absence of potency data for the acetyl analog suggests that the acryloyl electrophile may be a critical determinant of the observed anticancer activity, consistent with the known capacity of α,β-unsaturated carbonyls to act as Michael acceptors targeting cellular nucleophiles.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ range: 14.62–29.31 µM (PC-3, NCI-H460, HeLa) |
| Comparator Or Baseline | 3-((1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034485-75-9): No IC₅₀ data reported |
| Quantified Difference | Only the target compound has quantifiable anticancer IC₅₀ data available; the acetyl analog lacks any reported cytotoxicity values. |
| Conditions | Cell viability assays; specific protocol details and exposure times not disclosed in available vendor technical summaries |
Why This Matters
For procurement decisions in anticancer screening programs, the availability of any quantitative potency data provides a starting point for dose-ranging studies, whereas the acetyl analog requires complete de novo characterization.
